molecular formula C10H10N2 B1338067 5-Methylquinolin-8-amine CAS No. 85656-64-0

5-Methylquinolin-8-amine

Cat. No.: B1338067
CAS No.: 85656-64-0
M. Wt: 158.2 g/mol
InChI Key: GCDPMULMEAVNSF-UHFFFAOYSA-N
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Description

5-Methylquinolin-8-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a methyl group at the 5th position and an amine group at the 8th position in the quinoline ring structure imparts unique properties to this compound.

Biochemical Analysis

Biochemical Properties

Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the quinoline derivative.

Cellular Effects

Quinoline derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 5-Methylquinolin-8-amine in laboratory settings. It is generally important to consider factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies when working with quinoline derivatives .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Quinoline derivatives have been studied in animal models, and their effects can vary with different dosages .

Metabolic Pathways

Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been specifically studied. The transport and distribution of quinoline derivatives can depend on various factors, including any transporters or binding proteins they interact with, as well as any effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not currently known. The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinolin-8-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylquinoline and an amine source.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Methylquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group at the 8th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

5-Methylquinolin-8-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antimalarial, and antifungal activities, making it a valuable candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects against various diseases, including malaria and bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    8-Quinolinamine: Similar in structure but lacks the methyl group at the 5th position.

    5-Methylquinoline: Similar in structure but lacks the amine group at the 8th position.

    Quinoline: The parent compound without any substituents.

Uniqueness: 5-Methylquinolin-8-amine is unique due to the presence of both the methyl group at the 5th position and the amine group at the 8th position. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDPMULMEAVNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511354
Record name 5-Methylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85656-64-0
Record name 5-Methylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar fashion using route 1 general procedure 4, 5-methyl-8-nitroquinoline (Intermediate 32) (950 mg, 5.05 mmol), tin (II) chloride (2.87 g, 15.1 mmol) and 6 N HCl (5 drops) gave the title compound (950 mg, >100% crude) which was used in the next step without purification. The structure was confirmed by 1H NMR.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.87 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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